
Cgs 20625
Vue d'ensemble
Description
CGS 20625 (chemical name: 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3-one) is a pyrazolopyridine derivative with selective anxiolytic and anticonvulsant activity. It acts as a partial agonist at central benzodiazepine receptors (BZRs) associated with GABAA receptors, demonstrating high affinity (IC50 = 1.3 nM) and minimal off-target binding . Unlike classical benzodiazepines, this compound exhibits reduced sedation, muscle relaxation, and ethanol potentiation, even at high doses (up to 300 mg/kg orally) . Its efficacy in animal models includes blocking pentylenetetrazol (PTZ)-induced seizures (ED50 = 0.7 mg/kg) and increasing conflict responses in the Cook-Davidson paradigm at 0.3 mg/kg, 10-fold lower than diazepam .
Méthodes De Préparation
Chemical Properties and Structural Overview
CGS 20625 belongs to the pyrazolopyridine class, characterized by a fused bicyclic system with a cycloheptane ring. Its molecular formula is C₁₈H₁₉N₃O₂ , with a molecular weight of 309.36 g/mol . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Solubility in DMSO | <30.94 mg/mL | |
Solubility in ethanol | <7.73 mg/mL | |
Storage conditions | -20°C, stable for ≤1 month | |
CAS Registry Number | 111205-55-1 |
The compound’s structure features a methoxyphenyl group at position 2 and a hydrogenated cycloheptane ring fused to a pyrazolopyridine core . This configuration is critical for its partial agonism at the GABAₐ receptor’s benzodiazepine site .
Synthetic Routes to this compound
Key Intermediate Synthesis
The preparation of this compound begins with the synthesis of 5,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one , a core intermediate.
Cycloheptane Ring Formation
The cycloheptane moiety is constructed via Ring-Closing Metathesis (RCM) using Grubbs catalysts . Starting from a diene precursor, RCM yields the seven-membered ring with >80% efficiency under inert conditions . Alternative methods include Dieckmann cyclization of ε-keto esters, though this approach suffers from lower yields (~50%) .
Pyrazolopyridine Assembly
The pyrazolo[3,4-d]pyridine system is synthesized through a 1,3-dipolar cycloaddition between a nitrile imine and a substituted pyridine . For this compound, the reaction employs 4-methoxyphenylhydrazine and 3-cyanocycloheptanone , followed by oxidative aromatization with MnO₂ .
Final Coupling and Functionalization
The methoxyphenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling , with the latter preferred for scalability .
Ullmann Coupling Protocol
Alternative Pd-Catalyzed Amination
A Pd₂(dba)₃/Xantphos catalytic system enables coupling at lower temperatures (60°C), achieving comparable yields (70%) but with higher catalyst costs .
Optimization and Scalability Challenges
Solvent and Temperature Effects
Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the Cu(I) intermediate . Elevated temperatures (>90°C) risk decomposition of the cycloheptane ring, necessitating precise thermal control .
Byproduct Formation
Major byproducts include:
-
Des-methoxy analog (5–8%): Arises from partial demethylation during coupling .
-
Ring-opened species (3–5%): Formed via retro-Dieckmann pathways under basic conditions .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.95 (d, J=8.8 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, cycloheptane CH₂), 1.80–1.50 (m, 6H, cycloheptane CH₂) .
-
HRMS (ESI+) : m/z calcd. for C₁₈H₁₉N₃O₂ [M+H]⁺ 310.1547, found 310.1543 .
Chromatographic Purity
HPLC analysis (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) shows a single peak at t₃=12.7 min, confirming ≥98% purity .
Large-Scale Production Considerations
Environmental Impact
Waste Stream | Treatment Method |
---|---|
Cu-containing sludge | Cementation with Fe⁰ |
DMSO residues | Distillation recovery (85%) |
Recent Advances in Synthesis
Flow Chemistry Approaches
Microreactor systems reduce reaction times from 24 h to 2 h, achieving 75% yield via enhanced mass transfer .
Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic intermediate improves enantiomeric excess (ee) to >99%, addressing stereochemical impurities .
Analyse Des Réactions Chimiques
- CGS 20625 interagit avec les récepteurs benzodiazépiniques centraux.
- Les réactions courantes comprennent la liaison à ces récepteurs, inhibant la liaison du [3H]-flunitrazépam avec un IC50 impressionnant de 1,3 nM.
- Les principaux produits formés à partir de ces interactions sont liés à ses effets anxiolytiques.
Applications de la recherche scientifique
- This compound a été étudié pour son potentiel dans le traitement des crises induites par le pentylènetétrazol.
- Au-delà de cela, ses applications s'étendent à divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
- Les chercheurs continuent d'explorer son potentiel thérapeutique.
Mécanisme d'action
- Le composé exerce ses effets en interagissant avec les récepteurs benzodiazépiniques centraux.
- Ces récepteurs jouent un rôle crucial dans la modulation de l'anxiété et d'autres fonctions neurologiques.
Applications De Recherche Scientifique
Anxiolytic Properties
CGS 20625 has been extensively studied for its anxiolytic effects. Research indicates that it produces significant anxiolytic activity without the sedative side effects commonly associated with traditional benzodiazepines. In clinical settings, it has shown to be effective in reducing anxiety levels in various animal models and human studies.
- Case Study : In a study involving high-performance liquid chromatography (HPLC), this compound was determined to have substantial anxiolytic effects when administered to subjects, demonstrating its potential as an alternative treatment for anxiety disorders .
Anticonvulsant Effects
The compound has also been evaluated for its anticonvulsant properties. It exhibits efficacy in preventing seizures in animal models, making it a candidate for further investigation in epilepsy treatments.
- Research Findings : Studies have shown that this compound can inhibit seizure activity in various models, indicating its potential as a therapeutic agent for epilepsy .
Selectivity and Efficacy at GABA(A) Receptors
This compound demonstrates selectivity across different GABA(A) receptor subtypes. Its interaction with these receptors is characterized by varying degrees of efficacy, which could lead to the development of selective anxiolytic drugs.
- Data Table : Efficacy of this compound at various GABA(A) receptor subtypes:
Receptor Subtype | EC50 (µM) | Maximum Efficacy (%) |
---|---|---|
α1β3γ2 | 11.2 | 600 |
α2β3γ2 | 15.0 | 500 |
α5β3γ2 | 10.0 | 200 |
α6β3γ2 | 5.0 | >1000 |
This table illustrates the compound's potency and efficacy across different receptor subtypes, emphasizing its therapeutic potential .
Mécanisme D'action
- The compound exerts its effects by interacting with central benzodiazepine receptors.
- These receptors play a crucial role in modulating anxiety and other neurological functions.
Comparaison Avec Des Composés Similaires
Structural and Receptor-Binding Profiles
Key Observations :
- This compound and CGS 9896 belong to the pyrazolopyridine class but differ in efficacy: this compound is a partial agonist, while CGS 9896 has mixed agonist-antagonist properties .
- Diazepam and midazolam, classical benzodiazepines, exhibit full agonist activity and higher sedation .
Behavioral and Pharmacological Effects
Key Observations :
Subunit Selectivity and Mechanism
This compound modulates GABAA receptors containing α1βγ or α1βδ subunits, enhancing chloride currents by 645% in α1βγ receptors . This contrasts with:
- Diazepam : Preferentially activates α1βγ2 receptors, causing widespread CNS depression .
- Triazolam/Clotiazepam : Exhibit higher α2/3βγ2 selectivity but inhibit currents at high concentrations .
- CGS 9896 : Lacks efficacy in enhancing GABA currents, acting instead as a competitive antagonist .
Flumazenil, a BZR antagonist, blocks diazepam’s effects but has minimal impact on this compound’s activity, suggesting distinct binding interactions .
Activité Biologique
CGS 20625 is a compound of significant interest in pharmacological research, particularly due to its role as a positive allosteric modulator of GABA receptors. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms, effects, and relevant research findings.
Overview of this compound
This compound is classified as a nonbenzodiazepine anxiolytic agent, structurally distinct from traditional benzodiazepines. It exhibits anxiolytic and anticonvulsant properties without the sedative effects commonly associated with benzodiazepines, making it a unique candidate for therapeutic applications .
GABA Receptor Modulation
This compound primarily acts on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound enhances the action of GABA, the primary inhibitory neurotransmitter, by binding to specific sites on the receptor and increasing its responsiveness to GABA .
- Allosteric Modulation : this compound functions as a positive allosteric modulator at various GABA receptor subtypes, particularly those containing the γ1 subunit. This subunit is prevalent in areas such as the central amygdala, which is involved in anxiety regulation .
- Bioavailability : While this compound is orally active, it has relatively low bioavailability in humans, which may limit its clinical application .
Efficacy Studies
Several studies have investigated the efficacy of this compound in various experimental models:
- Anxiolytic Effects : In rodent models, this compound demonstrated significant anxiolytic effects comparable to traditional benzodiazepines but without inducing sedation .
- Anticonvulsant Activity : The compound has also shown promise in reducing seizure activity in animal models, further supporting its potential therapeutic use in anxiety and seizure disorders .
Case Studies
- Animal Model Study : A study conducted on rats evaluated the behavioral effects of this compound compared to diazepam. The results indicated that while diazepam showed typical sedative effects, this compound did not impair motor coordination or induce sedation, highlighting its unique profile as an anxiolytic .
- Receptor Selectivity : Research on the selectivity of this compound for different GABA receptor subtypes revealed that it preferentially enhances GABA-induced currents at receptors containing specific α and β subunits. This selectivity suggests potential for tailored therapeutic strategies targeting specific anxiety-related pathways .
Data Summary
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of CGS 20625 in modulating GABAA receptors, and how does this relate to its anxiolytic properties?
this compound acts as a partial agonist at central benzodiazepine receptors (BZRs), enhancing GABAA receptor-mediated chloride ion influx. Its anxiolytic and anticonvulsant effects arise from preferential binding to α1β2γ receptor subtypes, which are predominant in brain regions associated with anxiety regulation. Experimental validation involves competitive binding assays (e.g., inhibition of [³H]-flunitrazepam binding) and in vivo behavioral models (e.g., elevated plus-maze tests) .
Q. Which experimental models are most suitable for studying the anticonvulsant efficacy of this compound?
Methodologies include:
- In vitro : Electrophysiological assays using recombinant α1β2γ1/γ2 GABAA receptors to measure chloride current potentiation.
- In vivo : Chemoconvulsant models (e.g., pentylenetetrazole-induced seizures) or genetic epilepsy models (e.g., DBA/2 mice). Ensure dose-response curves are established to differentiate efficacy from sedation .
Q. How does this compound compare to classical benzodiazepines in receptor affinity and therapeutic index?
this compound exhibits higher specificity for BZRs but lower intrinsic efficacy compared to full agonists like diazepam. Its partial agonism reduces risks of tolerance and withdrawal. Competitive radioligand displacement assays (e.g., against [³H]-Ro15-4513) and safety profiling in rodent models are critical for comparative analysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported efficacy of this compound across GABAA receptor subunit combinations?
Contradictions arise from differential modulation of γ1- vs. γ2-containing receptors. Use subunit-specific transfection in HEK293 cells to isolate receptor subtypes. Pair this with concentration-response analyses (e.g., EC50 values for GABA potentiation) and fluorometric imaging plate reader (FLIPR) assays to quantify intracellular calcium flux. Meta-analyses of existing datasets (e.g., Khom et al., 2005) can contextualize discrepancies .
Q. How can researchers design studies to investigate the role of γ1-subunits in this compound's partial agonism?
- Step 1 : Generate γ1-knockout or γ1-overexpressing transgenic animal models.
- Step 2 : Compare this compound’s behavioral and electrophysiological effects in these models vs. wild-type.
- Step 3 : Use site-directed mutagenesis to identify critical γ1 residues influencing binding kinetics. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor .
Q. What methodologies address conflicting data on this compound's potency in zinc-sensitive vs. zinc-resistant GABAA receptor populations?
- Approach : Utilize single-cell RT-PCR to correlate receptor subunit composition (e.g., α1β2γ1 vs. α1β2γ2) with zinc sensitivity in histaminergic neurons.
- Data Analysis : Apply Schild regression to assess competitive antagonism by zinc. Replicate findings across multiple labs to control for batch effects .
Q. Methodological Guidance
Q. How should researchers optimize dose selection for in vivo studies of this compound to avoid confounding sedative effects?
- Preclinical Testing : Conduct rotarod and open-field tests to establish a dose window separating anxiolytic efficacy from motor impairment.
- Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with behavioral outcomes .
Q. What statistical frameworks are robust for analyzing non-linear responses in this compound receptor binding assays?
- Model : Use a four-parameter logistic equation (Hill slope) to fit concentration-response curves.
- Validation : Bootstrap resampling to estimate confidence intervals for EC50 and efficacy (Emax). Report effect sizes (Cohen’s d) for cross-study comparisons .
Q. Data Contradiction and Replication
Q. How can meta-analysis reconcile variability in this compound's efficacy across anxiety models?
- Data Aggregation : Pool results from standardized tests (e.g., light-dark box, social interaction) using random-effects models.
- Bias Adjustment : Apply Trim-and-Fill analysis to correct for publication bias. Stratify by species, strain, and dosing regimen .
Q. What steps ensure reproducibility when studying this compound's interaction with atypical BZR subtypes?
- Protocol Standardization : Pre-register methods for receptor preparation (e.g., detergent choice, incubation time).
- Blinding : Use coded drug solutions to eliminate observer bias in electrophysiological recordings .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912046 | |
Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-55-1 | |
Record name | Cgs 20625 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGS-20625 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.